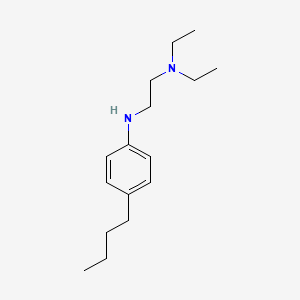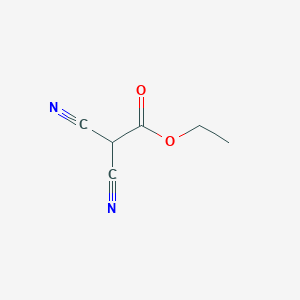
2-Phenylhexahydro-4,7-methanoisoindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenylhexahydro-4,7-methanoisoindoline is an organic compound with the molecular formula C15H19N. It is a heterocyclic compound, meaning it contains a ring structure composed of at least one atom other than carbon. This compound is notable for its unique structure, which includes a hexahydro-4,7-methanoisoindoline core with a phenyl group attached.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylhexahydro-4,7-methanoisoindoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of Grignard reagents, which are organomagnesium compounds used to form carbon-carbon bonds. The reaction conditions often require anhydrous environments and inert atmospheres to prevent the highly reactive Grignard reagents from decomposing .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
2-Phenylhexahydro-4,7-methanoisoindoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2-Phenylhexahydro-4,7-methanoisoindoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-Phenylhexahydro-4,7-methanoisoindoline involves its interaction with specific molecular targets and pathways. It may act by modulating voltage-gated ion channels, enhancing gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, or attenuating glutamate-mediated excitatory neurotransmission . These interactions can lead to various physiological effects, depending on the specific application.
類似化合物との比較
Similar Compounds
- 4-Phenyltetrahydropyrido[4,3-b]indoles
- 5-Phenylhexahydro-azepino[4,5-b]indoles
- 1H-Isoindole-1,3(2H)-dione derivatives
Uniqueness
2-Phenylhexahydro-4,7-methanoisoindoline is unique due to its specific ring structure and the presence of a phenyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications .
特性
| 78593-86-9 | |
分子式 |
C15H19N |
分子量 |
213.32 g/mol |
IUPAC名 |
4-phenyl-4-azatricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C15H19N/c1-2-4-13(5-3-1)16-9-14-11-6-7-12(8-11)15(14)10-16/h1-5,11-12,14-15H,6-10H2 |
InChIキー |
QPAIRGGZQJJUBL-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC1C3C2CN(C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}hydrazine](/img/structure/B14435009.png)

![6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14435044.png)
![Cyclohexanone, 2-[(trimethylsilyl)methyl]-](/img/structure/B14435062.png)


